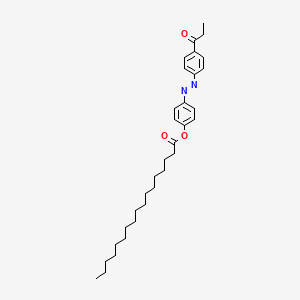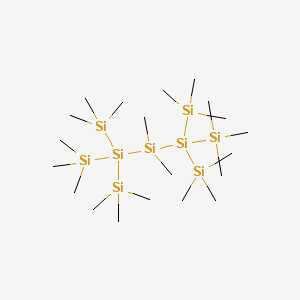
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is a silicon-based compound with a unique structure characterized by multiple silicon atoms and extensive methyl and trimethylsilyl substitutions. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their applications in various fields, including materials science and electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, typically involves the reaction of chlorosilanes with lithium or sodium in the presence of a catalyst. One common method is the reaction of 1,5-dilithiodecaphenyl-n-pentasilane with chloro-diorganophosphanes . This reaction is carried out under controlled conditions to ensure the formation of the desired pentasilane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of one or more methyl or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenated compounds and catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, involves its interaction with various molecular targets and pathways. The extensive methyl and trimethylsilyl substitutions influence its reactivity and stability. The compound can interact with other molecules through silicon-silicon and silicon-carbon bonds, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Hexadecaphenyl-n-heptasilane: Another silicon-based compound with a similar backbone structure but different substituents.
1,5-bis(diphenylphosphanyl)decaphenyl-n-pentasilane: Contains phosphorus substituents, offering different reactivity and applications.
Uniqueness
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is unique due to its extensive methyl and trimethylsilyl substitutions, which provide it with distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it suitable for various applications in research and industry.
Properties
| 78365-61-4 | |
Molecular Formula |
C20H60Si9 |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
dimethyl-bis[tris(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C20H60Si9/c1-21(2,3)28(22(4,5)6,23(7,8)9)27(19,20)29(24(10,11)12,25(13,14)15)26(16,17)18/h1-20H3 |
InChI Key |
OGHRQDIIVHKBET-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
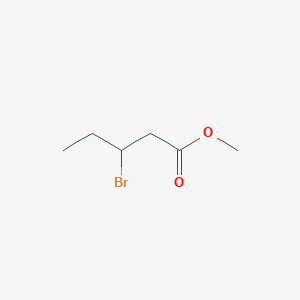

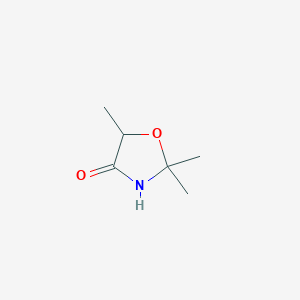

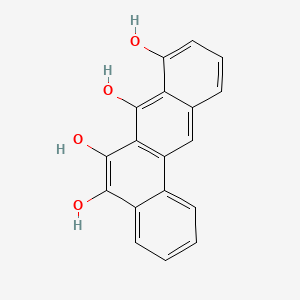
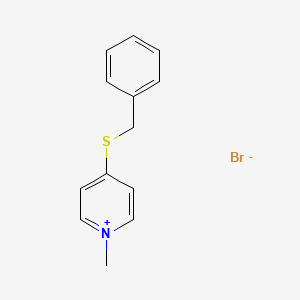

![6-Phenyl-8,9-dihydro-7H-cyclopenta[h]quinolin-5-amine](/img/structure/B14449741.png)
